N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide
CAS No.: 1421456-22-5
Cat. No.: VC4821360
Molecular Formula: C15H19N5O
Molecular Weight: 285.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421456-22-5 |
|---|---|
| Molecular Formula | C15H19N5O |
| Molecular Weight | 285.351 |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide |
| Standard InChI | InChI=1S/C15H19N5O/c1-10-7-11(2)20(19-10)15-16-8-13(9-17-15)18-14(21)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,18,21) |
| Standard InChI Key | PMCDQRKZVLGVPA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3CCCC3)C |
Introduction
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a synthetic organic compound featuring a pyrazole and pyrimidine core. Its structure suggests potential applications in medicinal chemistry, particularly for drug design targeting specific biological pathways. This article provides a detailed overview of its chemical properties, synthesis, and potential applications.
Structural Features
The compound's structure includes:
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Pyrazole Ring (3,5-dimethyl-1H-pyrazol): Known for its electron-rich nature, often contributing to hydrogen bonding or π-stacking interactions.
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Pyrimidine Ring: A heterocyclic aromatic ring that is common in biologically active compounds.
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Cyclopentanecarboxamide Group: Adds hydrophobicity and potential for hydrogen bonding via the amide functionality.
Synthesis
While specific synthesis protocols for this compound are not directly available from the provided data, general methods for similar structures involve:
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Formation of the pyrazole moiety via condensation reactions between hydrazines and diketones.
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Coupling of the pyrazole with a pyrimidine derivative using nucleophilic substitution or palladium-catalyzed cross-coupling.
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Introduction of the cyclopentanecarboxamide group through amidation reactions with cyclopentanecarbonyl chloride.
Potential Applications
This compound may have applications in:
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Pharmaceuticals:
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The combination of pyrazole and pyrimidine rings is often associated with kinase inhibitors or enzyme modulators.
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Its amide group could enhance solubility and bioavailability.
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Biological Targeting:
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Heterocyclic compounds like this are frequently studied for their ability to interact with DNA or proteins.
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Potential inhibitors of enzymes such as 5-lipoxygenase or RNA polymerase.
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Research Directions
Future research on this compound could focus on:
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Biological Screening: Testing for activity against specific enzymes or receptors.
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Structure-Activity Relationship (SAR): Modifying substituents on the pyrazole or pyrimidine rings to optimize activity.
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Docking Studies: Computational modeling to predict binding affinities with biological targets.
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